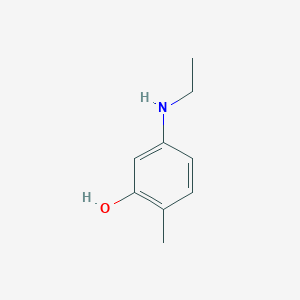

5-(Ethylamino)-2-methylphenol

Description

5-(Ethylamino)-2-methylphenol is an aromatic organic compound featuring a phenolic core substituted with an ethylamino group at position 5 and a methyl group at position 2. This structure confers unique physicochemical properties, such as moderate hydrophilicity due to the phenolic hydroxyl and ethylamino groups, and lipophilicity from the methyl substituent. The compound is frequently utilized as an intermediate in synthesizing heterocyclic systems, such as benzo[a]phenoxazinium derivatives, which are explored for photophysical applications . Its synthesis typically involves nitrosation of 3-(ethylamino)-4-methylphenol with sodium nitrite under acidic conditions, followed by condensation reactions to form complex heterocycles .

Properties

CAS No. |

59048-05-4 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-(ethylamino)-2-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-3-10-8-5-4-7(2)9(11)6-8/h4-6,10-11H,3H2,1-2H3 |

InChI Key |

ILDQTBXPHKOEJT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

5-(2-Hydroxyethylamino)-2-methylphenol

- Structure : Differs by the replacement of the ethyl group with a hydroxyethyl moiety.

- Properties: The hydroxyl group enhances hydrophilicity, improving aqueous solubility compared to 5-(ethylamino)-2-methylphenol. This modification may influence bioavailability in pharmaceutical contexts.

- Applications : Used in hair dyes and oxidative coloration systems due to its stability and reactivity with oxidizing agents .

- Key Data: CAS: 55302-96-0 Molecular Formula: C₉H₁₃NO₂ Regulatory ID: EINECS 259-583-7 .

Ethirimol (5-Butyl-2-(ethylamino)-6-methylpyrimidin-4-ol)

- Structure: A pyrimidine derivative with an ethylamino group, sharing the ethylamino-methyl motif but within a heterocyclic framework.

- Properties : The pyrimidine ring increases molecular rigidity and hydrogen-bonding capacity, enhancing fungicidal activity.

- Applications : Commercial fungicide targeting powdery mildew in crops .

(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol

- Structure: Stereospecific hydroxyethylamino substituent (S-configuration) at position 5.

- Properties : The hydroxyl and chiral center may improve target specificity in drug design, such as enzyme inhibition or receptor binding.

- Key Data: CAS: 203207-17-4 Molecular Formula: C₉H₁₃NO₂ .

5-(2-Aminopropyl)-2-methylphenol Hydrochloride

- Structure: Features an aminopropyl chain instead of ethylamino.

- Applications : Investigated for neuropharmacological applications due to structural similarity to biogenic amines .

Data Tables and Research Findings

Table 1. Comparative Physicochemical Properties

*Predicted using Molinspiration software.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.